4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
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Overview
Description
4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then subjected to further esterification reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,4-Dimethylpyrrole
- 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid
Uniqueness
4-Ethyl 2-methyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5-16-10(13)8-6(2)9(11(14)15-4)12-7(8)3/h12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQVYFAWEAJJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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